Product packaging for Acetic acid;3,4-dimethylpent-1-yn-3-ol(Cat. No.:CAS No. 84638-05-1)

Acetic acid;3,4-dimethylpent-1-yn-3-ol

Cat. No.: B14417980
CAS No.: 84638-05-1
M. Wt: 172.22 g/mol
InChI Key: BULMBGOLDMBDOE-UHFFFAOYSA-N
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Description

Significance of Tertiary Acetylenic Alcohols as Precursors in Chemical Synthesis

Tertiary acetylenic alcohols are a class of organic compounds characterized by a hydroxyl group and an ethynyl (B1212043) group (–C≡CH) attached to the same tertiary carbon atom. This unique structural arrangement makes them highly versatile precursors in chemical synthesis. The hydroxyl group can undergo typical alcohol reactions, such as oxidation, substitution, or the esterification discussed herein. Simultaneously, the terminal alkyne functionality serves as a reactive handle for a multitude of transformations, including coupling reactions (like Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings), hydration, hydrogenation, and cycloadditions.

The steric hindrance provided by the tertiary nature of the alcohol can influence the regioselectivity and stereoselectivity of reactions at both the hydroxyl and alkyne sites. This control is crucial in the construction of complex, sterically hindered molecules. The esters derived from these alcohols retain the valuable alkyne group, allowing for subsequent modifications and the synthesis of multifunctional compounds.

The Role of Acetic Acid in Esterification Methodologies

Acetic acid (CH₃COOH) is a commonly employed reagent in esterification reactions, primarily through a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.uk This method involves reacting a carboxylic acid (in this case, acetic acid) with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.ukijates.com The esterification reaction is a reversible equilibrium process where water is produced as a byproduct. masterorganicchemistry.comijates.com

CH₃COOH + R'OH ⇌ CH₃COOR' + H₂O ijates.com

To achieve high yields of the ester, the equilibrium must be shifted towards the products. This can be accomplished by using an excess of one of the reactants (often the more available and less expensive one, like acetic acid) or by removing water as it is formed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

While effective, traditional acid catalysts can be corrosive and difficult to separate from the reaction mixture. google.com Modern methodologies often employ solid acid catalysts, such as ion-exchange resins or clays, which are more environmentally friendly, reusable, and simplify the product purification process. google.comgoogle.com For tertiary alcohols specifically, the reaction must be carefully controlled to avoid dehydration, a common side reaction under strongly acidic conditions. Using milder conditions and specialized catalysts like cation exchange resins can favor ester formation. google.com The reaction is typically carried out in a non-aqueous system, as the presence of water can drive the equilibrium back toward the reactants. google.com

Overview of 3,4-Dimethylpent-1-yn-3-ol and its Acetate (B1210297): Research Context and Objectives

3,4-Dimethylpent-1-yn-3-ol is a specific tertiary acetylenic alcohol. Its structure combines a tertiary alcohol with a terminal alkyne, making it a valuable substrate for synthetic exploration.

Table 1: Properties of 3,4-Dimethylpent-1-yn-3-ol

Property Value
IUPAC Name 3,4-dimethylpent-1-yn-3-ol
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol nih.gov
CAS Number 1482-15-1 nih.gov

| Structure | A tertiary carbon is bonded to a methyl group, an isopropyl group, a hydroxyl group, and an ethynyl group. |

The primary research objective concerning this compound is its use as a building block. The esterification of 3,4-dimethylpent-1-yn-3-ol with acetic acid yields its corresponding acetate ester, "Acetic acid;3,4-dimethylpent-1-yn-3-ol". The synthesis of this ester serves several purposes in a research context:

Functional Group Transformation: It converts the polar hydroxyl group into a less polar acetate group, altering the molecule's physical properties such as boiling point, solubility, and chromatographic behavior.

Protecting Group: The acetate group can serve as a protecting group for the alcohol, allowing chemical modifications to be performed on the alkyne moiety without interference from the hydroxyl group.

Bioactivity Screening: Novel esters are often synthesized as part of screening programs to discover new molecules with potential biological or material applications.

The synthesis of this specific acetate would likely be pursued under the controlled esterification conditions suitable for tertiary alcohols, aiming to maximize yield while preventing unwanted side reactions. google.com

Table 2: General Fischer Esterification Reaction Details

Parameter Description
Reactants Carboxylic Acid (e.g., Acetic Acid), Alcohol (e.g., 3,4-Dimethylpent-1-yn-3-ol)
Catalyst Strong mineral acid (H₂SO₄) or solid acid catalyst (e.g., ion-exchange resin). chemguide.co.ukgoogle.com
Reaction Type Reversible, condensation. masterorganicchemistry.comijates.com
Byproduct Water youtube.com

| Driving Equilibrium | Use of excess reactant or removal of water. masterorganicchemistry.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B14417980 Acetic acid;3,4-dimethylpent-1-yn-3-ol CAS No. 84638-05-1

Properties

CAS No.

84638-05-1

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

acetic acid;3,4-dimethylpent-1-yn-3-ol

InChI

InChI=1S/C7H12O.C2H4O2/c1-5-7(4,8)6(2)3;1-2(3)4/h1,6,8H,2-4H3;1H3,(H,3,4)

InChI Key

BULMBGOLDMBDOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#C)O.CC(=O)O

Origin of Product

United States

Synthetic Pathways for 3,4 Dimethylpent 1 Yn 3 Ol

Alkyne Terminal Addition Reactions

The most direct and common method for synthesizing 3,4-dimethylpent-1-yn-3-ol involves the addition of a terminal alkyne or its metallic derivative to 3-methyl-2-butanone (B44728). This reaction capitalizes on the acidity of the terminal alkyne's proton, which can be removed by a strong base to generate a potent nucleophile, the acetylide anion.

The reaction of lithium acetylide with ketones is a well-established method for the preparation of propargyl alcohols. orgsyn.org Lithium acetylide can be prepared by bubbling acetylene (B1199291) gas through a solution of n-butyllithium in an appropriate solvent, typically at low temperatures to prevent side reactions. orgsyn.org The resulting lithium acetylide is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of 3-methyl-2-butanone. The reaction is typically followed by an acidic workup to protonate the resulting alkoxide and yield the final product, 3,4-dimethylpent-1-yn-3-ol.

Alternatively, acetylide anions can be generated from acetylene using a strong base like potassium hydroxide (B78521) (KOH), although this method is less common for additions to ketones compared to the use of organolithium reagents.

ReactantsReagentsProductNotes
3-Methyl-2-butanone, Acetylene1. n-Butyllithium 2. H₃O⁺3,4-Dimethylpent-1-yn-3-olThis method offers a rapid and convenient route to propargyl alcohols. orgsyn.org

Ethynylmagnesium bromide, a Grignard reagent, is another effective nucleophile for the synthesis of 3,4-dimethylpent-1-yn-3-ol. It is prepared by the reaction of a suitable Grignard reagent, such as ethylmagnesium bromide, with acetylene. nih.gov The ethynylmagnesium bromide then adds to the carbonyl group of 3-methyl-2-butanone in a similar fashion to lithium acetylide. askiitians.comdoubtnut.com A subsequent hydrolysis step yields the desired tertiary alcohol. doubtnut.com Grignard reactions are a cornerstone of organic synthesis and provide a reliable method for this transformation.

ReactantsReagentsProduct
3-Methyl-2-butanone, Acetylene1. Ethylmagnesium bromide 2. H₃O⁺3,4-Dimethylpent-1-yn-3-ol

While the synthesis of 3,4-dimethylpent-1-yn-3-ol itself does not generate a stereocenter at the carbinol carbon (since two of the substituents are methyl groups), the principles of stereochemical control are crucial in the synthesis of other, more complex alkynols. For the asymmetric reduction of ynones to chiral propargyl alcohols, reagents such as B-3-pinanyl-9-borabicyclo[3.3.1]nonane have proven effective, yielding products with high enantiomeric purity. orgsyn.org Additionally, proline-catalyzed hydroxylations and Sharpless asymmetric epoxidations are key reactions in the stereoselective synthesis of polyol natural products containing alkynyl moieties. juniperpublishers.com These advanced methods highlight the potential for controlling stereochemistry in related synthetic sequences.

Classic Carbanion-Mediated Approaches

Alternative Synthetic Strategies for Substituted Alkynols

Beyond the direct addition of acetylides to carbonyls, other strategies can be employed for the synthesis of substituted alkynols.

An alternative approach involves the reduction of a carbonyl compound that already contains the alkyne moiety. For instance, an α,β-alkynyl ketone could be selectively reduced at the carbonyl group to yield the corresponding alkynol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent is critical to avoid the reduction of the alkyne functionality.

Catalytic hydrogenation can also be employed, though careful selection of the catalyst is necessary to prevent complete reduction of the alkyne. youtube.com Using a "poisoned" catalyst, such as Lindlar's catalyst, allows for the reduction of an alkyne to a cis-alkene, while dissolving metal reductions (e.g., Na/NH₃) typically yield trans-alkenes. youtube.com While these methods are more commonly used for the partial reduction of alkynes to alkenes, under specific conditions, the carbonyl group of an ynones can be targeted.

Starting MaterialReagentProduct Type
α,β-Alkynyl ketoneNaBH₄ or LiAlH₄Alkynyl alcohol
AlkyneH₂, Poisoned Catalyst (e.g., Lindlar's)cis-Alkene
AlkyneNa, NH₃ (liquid)trans-Alkene

Hydration of Dienynes for Alkynol Formation

The synthesis of a tertiary alkynol, such as 3,4-dimethylpent-1-yn-3-ol, via the hydration of a dienyne is not a chemically documented or standard synthetic pathway. The hydration of an alkyne functional group typically yields a ketone or an aldehyde, not an alcohol. organicchemistrytutor.comlibretexts.orgyoutube.com This outcome is dictated by the mechanism of the reaction, which involves the formation of an enol intermediate that rapidly rearranges into a more stable carbonyl compound. chadsprep.comkhanacademy.org

Detailed Research Findings

Research into the hydration of alkynes, a process involving the addition of water across the triple bond, consistently shows the formation of carbonyl compounds. researchgate.netchemistrysteps.com The reaction is generally catalyzed by a strong acid, such as sulfuric acid, often with the assistance of a mercury(II) salt (HgSO₄) to increase the reaction rate. libretexts.orgchemistrysteps.com

The mechanism proceeds as follows:

Electrophilic Attack: The alkyne's pi bond attacks a proton (H⁺) from the acid, or the mercuric ion (Hg²⁺) in mercury-catalyzed reactions, leading to the formation of a vinylic carbocation intermediate. libretexts.orgyoutube.com

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the carbocation. chemistrysteps.com

Deprotonation: The resulting protonated intermediate is deprotonated by water or a conjugate base to form an enol—a molecule containing a hydroxyl group directly attached to a double-bonded carbon atom. organicchemistrytutor.comlibretexts.org

Keto-Enol Tautomerization: The enol intermediate is generally unstable and immediately undergoes tautomerization, a process where a proton and a double bond shift positions. khanacademy.orgyoutube.com This rapid rearrangement results in the formation of a stable ketone (for internal or Markovnikov addition on terminal alkynes) or an aldehyde (for anti-Markovnikov addition on terminal alkynes). libretexts.orgyoutube.com

Given this established mechanism, attempting to hydrate (B1144303) a dienyne (a molecule with two alkyne units) would be expected to yield a diketone or a keto-alkyne, rather than the desired tertiary alcohol, 3,4-dimethylpent-1-yn-3-ol. The formation of the stable C=O double bond of a ketone is the thermodynamic driving force of the reaction. chemistrysteps.com

The standard and widely accepted synthesis for tertiary alkynols like 3,4-dimethylpent-1-yn-3-ol involves the nucleophilic addition of an acetylide anion to a ketone. Specifically, ethynylmagnesium bromide or lithium acetylide would be reacted with 3-methyl-2-butanone to produce the target compound.

Illustrative Data for a General Alkyne Hydration Reaction

Since no data exists for the hydration of a dienyne to form 3,4-dimethylpent-1-yn-3-ol, the following table illustrates the typical reactants and products for the acid-catalyzed hydration of a simple terminal alkyne.

ReactantCatalystProductIntermediate
PropyneH₂SO₄, H₂O, HgSO₄Acetone (a ketone)Prop-1-en-2-ol (an enol)

Esterification of 3,4 Dimethylpent 1 Yn 3 Ol with Acetic Acid: Formation of 3,4 Dimethylpent 1 Yn 3 Yl Acetate

Mechanistic Investigations of the Esterification Process

The conversion of a carboxylic acid and an alcohol into an ester can be achieved through various mechanistic routes. The choice of mechanism is particularly critical when dealing with sterically hindered and acid-sensitive substrates like 3,4-dimethylpent-1-yn-3-ol.

The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. sciencemotive.commasterorganicchemistry.com While effective for primary and secondary alcohols, its application to tertiary alcohols is often complicated by competing elimination reactions. sciencemotive.comscienceinfo.comgoogle.com

The mechanism of the Fischer esterification commences with the protonation of the carbonyl oxygen of acetic acid by a Brønsted acid catalyst. masterorganicchemistry.comchemguide.co.ukyoutube.com This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com

Step 1: Protonation of Acetic Acid The acid catalyst (e.g., H₂SO₄) donates a proton to the carbonyl oxygen of the acetic acid, forming a resonance-stabilized oxonium ion. chemguide.co.ukmasterorganicchemistry.com This activation is crucial for the reaction to proceed with a weak nucleophile like an alcohol.

The activated carbonyl carbon is then attacked by the hydroxyl group of 3,4-dimethylpent-1-yn-3-ol. masterorganicchemistry.comcerritos.edu However, the bulky nature of the tertiary alcohol, with its isopropyl and methyl groups adjacent to the hydroxyl, introduces significant steric hindrance, which can slow down the rate of this nucleophilic attack compared to less hindered alcohols. quora.com

Following the nucleophilic attack by the alcohol, a key tetrahedral intermediate is formed. masterorganicchemistry.comorganic-chemistry.orgbrainly.in This intermediate contains the structural elements of both reactants.

Step 2: Formation of the Tetrahedral Intermediate The attack of the alcohol on the protonated carbonyl group leads to an intermediate where the former carbonyl carbon is now bonded to three oxygen atoms. cerritos.edubrainly.in

This intermediate is unstable and undergoes a series of proton transfers, which serve to convert one of the hydroxyl groups into a good leaving group—water. masterorganicchemistry.combrainly.in A proton is transferred from the newly added alcohol moiety to one of the original hydroxyl groups. masterorganicchemistry.commasterorganicchemistry.com

Step 3: Water Elimination and Ester Formation Elimination of a water molecule is driven by the reformation of the carbonyl double bond, which results in a protonated ester. scienceinfo.commasterorganicchemistry.commasterorganicchemistry.com In the final step, a base (such as water or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen, yielding the final ester product, 3,4-dimethylpent-1-yn-3-yl acetate (B1210297), and regenerating the acid catalyst. masterorganicchemistry.comchemguide.co.uk

A major challenge in this pathway is the competing acid-catalyzed dehydration of the tertiary alcohol, 3,4-dimethylpent-1-yn-3-ol, which can lead to the formation of undesired alkenes. sciencemotive.comgoogle.com

To circumvent the harsh conditions and side reactions associated with acid catalysis, non-acidic methods can be employed for the esterification of sensitive tertiary alcohols. The Mitsunobu reaction is a prominent example of such a specialized mechanism. wikipedia.orgnih.govmissouri.edu

The Mitsunobu reaction facilitates the conversion of an alcohol to an ester under mild, neutral conditions, using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org

The mechanism proceeds through the following key steps:

Betaine (B1666868) Formation : Triphenylphosphine and DEAD react to form a betaine intermediate. missouri.edu

Alcohol Activation : The alcohol's hydroxyl group attacks the activated phosphine, forming an oxyphosphonium salt. This step converts the hydroxyl into an excellent leaving group. missouri.eduorganic-chemistry.org

Nucleophilic Substitution : The carboxylate anion of acetic acid, acting as the nucleophile, displaces the oxyphosphonium group in an Sₙ2 reaction. missouri.eduacs.org

This reaction is particularly advantageous for tertiary alcohols as it avoids the acidic environment that promotes dehydration. nih.gov The reaction generally proceeds with an inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for the achiral 3,4-dimethylpent-1-yn-3-ol. missouri.eduorganic-chemistry.org

Table 1: Comparison of Esterification Mechanisms for Tertiary Alcohols

Feature Fischer-Speier Esterification Mitsunobu Reaction
Conditions Acidic (strong acid catalyst), often requires heat Neutral, typically at or below room temperature
Reagents Carboxylic acid, alcohol, acid catalyst Carboxylic acid, alcohol, PPh₃, DEAD/DIAD
Key Intermediate Tetrahedral intermediate Oxyphosphonium salt
Major Side Reaction Dehydration of tertiary alcohol Formation of phosphine oxide and reduced azodicarboxylate byproducts
Suitability for Tertiary Alcohols Low to moderate; prone to elimination High; avoids dehydration

Brønsted Acid-Catalyzed Esterification (Fischer-Speier Type)

Catalytic Systems for Enhanced Esterification Efficiency

The choice of catalyst is paramount in controlling the outcome of the esterification of 3,4-dimethylpent-1-yn-3-ol, particularly when employing acid-catalyzed methods.

Homogeneous catalysts are dissolved in the reaction medium and are highly effective at promoting Fischer esterification. researchgate.net Commonly used homogeneous Brønsted acids include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). sciencemotive.comtaylorandfrancis.comdntb.gov.ua

These strong acids efficiently protonate the carbonyl group of acetic acid, thereby activating it for nucleophilic attack. masterorganicchemistry.comtaylorandfrancis.com Their effectiveness is well-documented for a wide range of esterification reactions. semanticscholar.orgresearchgate.netresearchgate.net

However, for tertiary alcohols, the high acidity of these catalysts can be detrimental. sciencemotive.com They readily promote the E1 elimination pathway, where the tertiary alcohol is protonated, loses water to form a stable tertiary carbocation, which then loses a proton to form an alkene. This dehydration pathway often dominates over the desired esterification. sciencemotive.comgoogle.com Therefore, while H₂SO₄ and TsOH are powerful catalysts, their use for the esterification of 3,4-dimethylpent-1-yn-3-ol must be carefully managed, potentially through the use of low reaction temperatures and short reaction times, to minimize byproduct formation. google.com

Table 2: Common Homogeneous Acid Catalysts

Catalyst Formula pKa Key Characteristics
Sulfuric Acid H₂SO₄ ~ -3.0 Strong, dehydrating agent, inexpensive. researchgate.net
p-Toluenesulfonic Acid C₇H₈O₃S ~ -2.8 Strong, solid, crystalline acid, easier to handle than H₂SO₄. sciencemotive.comtaylorandfrancis.com

Heterogeneous Acid Catalysts

The esterification of 3,4-dimethylpent-1-yn-3-ol with acetic acid to produce 3,4-dimethylpent-1-yn-3-yl acetate can be effectively catalyzed by various solid acid catalysts. These heterogeneous catalysts offer significant advantages over traditional homogeneous catalysts, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and environmental waste streams. cu.edu.egarkat-usa.org The primary types of heterogeneous acid catalysts employed for such transformations include zeolites, ion-exchange resins, and supported catalysts.

Zeolites (Hβ, HY, HZSM5) and their Acidic Properties

Zeolites are crystalline microporous aluminosilicates with a well-defined three-dimensional structure, characterized by channels and cavities of molecular dimensions. conicet.gov.ar Their catalytic activity in esterification stems from the presence of strong Brønsted acid sites, which are generated by the isomorphous substitution of Si⁴⁺ by Al³⁺ in the framework, creating a charge imbalance that is compensated by protons. researchgate.net The acidic strength and site density can be tailored by adjusting the silica-to-alumina (Si/Al) ratio. rsc.org

Among various types of zeolites, Hβ, HY, and HZSM5 have been extensively studied for esterification reactions. researchgate.net

Zeolite Hβ: Often found to be the most active catalyst for the esterification of alcohols with carboxylic acids. Its superior performance is attributed to its large pore structure, three-dimensional channel system, and high concentration of strong acid sites. researchgate.net

Zeolite HY: A faujasite-type zeolite, it also exhibits high catalytic activity. Its large pore openings allow for the diffusion of relatively bulky molecules. rsc.org

Zeolite HZSM-5: This zeolite has a more constrained pore structure, which can lead to shape-selectivity but may limit the reaction rate for bulkier substrates like the tertiary alcohol 3,4-dimethylpent-1-yn-3-ol. mdpi.com

The reaction mechanism for zeolite-catalyzed esterification is generally believed to follow an Eley-Rideal pathway. In this model, the carboxylic acid (acetic acid) is adsorbed and activated on the zeolite's Brønsted acid sites. The alcohol (3,4-dimethylpent-1-yn-3-ol) in the bulk liquid phase then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, which subsequently eliminates water to form the ester product, 3,4-dimethylpent-1-yn-3-yl acetate. researchgate.net The acidity of the zeolite is a crucial factor determining the extent of the reaction. researchgate.net

Table 1: Properties of Zeolite Catalysts in Esterification

Catalyst Pore Size Channel Structure Acidity Key Features
Large 3-D Intersecting Strong Brønsted High activity for various alcohols. researchgate.net
HY Large 3-D Strong Brønsted High activity, suitable for bulkier molecules. rsc.org
HZSM5 Medium 3-D Intersecting Strong Brønsted Shape-selective, may limit bulky substrates. mdpi.com
Ion-Exchange Resins (e.g., Amberlyst-15)

Ion-exchange resins, particularly macroporous sulfonic acid resins like Amberlyst-15, are widely used as solid acid catalysts in organic synthesis. cu.edu.egarkat-usa.org Amberlyst-15 consists of a polystyrene-divinylbenzene copolymer matrix functionalized with sulfonic acid (-SO₃H) groups. cu.edu.eg This structure provides a high concentration of strongly acidic Brønsted sites (H⁺-exchange capacity of ~4.7 mequiv/g) and a large surface area, making it a highly efficient catalyst for esterification. cu.edu.eg

Key advantages of using Amberlyst-15 include:

High Catalytic Activity: Its strong acidity allows reactions to proceed under mild conditions, often at room temperature or with gentle heating. arkat-usa.org

Ease of Handling: As a solid, it is easily separated from the reaction mixture by simple filtration, simplifying product work-up. cu.edu.eg

Reusability: The catalyst can be recovered, washed, and reused multiple times without a significant loss of activity. researchgate.net

Solvent Insolubility: It is insoluble in nearly all organic solvents, preventing contamination of the product. cu.edu.eg

The direct esterification of tertiary alcohols, which can be challenging due to competing elimination (dehydration) reactions under strongly acidic conditions, has been successfully carried out using sulfonic acid cation exchange resins with a macro-reticular structure. google.com Studies on the condensation of phenols with 3-hydroxy-3-methylbut-1-yne, a structurally similar tertiary acetylenic alcohol, using Amberlyst-15 further demonstrate its suitability for reactions involving this class of compounds. mdpi.com

Table 2: Research Findings on Amberlyst-15 Catalyzed Reactions

Reaction Type Substrates Key Finding
Esterification Carboxylic acids, Alcohols Powerful and selective catalyst, works in mild conditions. arkat-usa.org
Biodiesel Production Palm fatty acid distillate Achieved 97% biodiesel yield. arkat-usa.org
Prenylation Phenols, 3-hydroxy-3-methylbut-1-yne Efficient one-step synthesis of 2,2-dimethylchromenes. mdpi.com
General Synthesis Various Used in cyclization, alkylation, acylation, and protection reactions. researchgate.net
Supported Catalysts (e.g., Sulfated Zirconia)

Supported catalysts involve dispersing an active catalytic species on a high-surface-area support material. Sulfated zirconia (SZ) is a prominent example of a strong solid acid catalyst, sometimes classified as a "superacid." mdpi.com It is prepared by treating zirconium hydroxide (B78521) with sulfuric acid or ammonium (B1175870) sulfate (B86663), followed by calcination. mdpi.com This process generates highly acidic Brønsted and Lewis acid sites on the zirconia surface. mdpi.com

The catalytic activity of sulfated zirconia in esterification is directly correlated with its acid strength, which is influenced by the surface sulfate loading. mdpi.com The formation of strong Brønsted-Lewis acid pairs is believed to be responsible for its high catalytic performance. mdpi.com Sulfated zirconia offers excellent thermal stability and can be reused after regeneration. nih.gov While zirconia itself is largely inactive for esterification, the addition of sulfate groups dramatically increases its catalytic power. mdpi.com This makes it an effective catalyst for various esterification reactions, including those for producing specialty chemicals and biofuels. mdpi.com

Organocatalysis and Biocatalysis Approaches

Beyond traditional acid catalysis, organocatalysis and biocatalysis present green and highly selective alternatives for the synthesis of 3,4-dimethylpent-1-yn-3-yl acetate. These methods often operate under milder conditions and can offer unique selectivity profiles.

Enzyme-Mediated Esterification (e.g., Lipases)

Biocatalysis utilizing enzymes, particularly lipases, has emerged as a powerful tool for ester synthesis. mdpi.com Lipases (triacylglycerol hydrolases) are enzymes that naturally catalyze the hydrolysis of fats, but in non-aqueous or low-water environments, they can efficiently catalyze the reverse reaction: esterification and transesterification. nih.gov

Key characteristics of lipase-catalyzed esterification include:

High Selectivity: Lipases exhibit remarkable chemo-, regio-, and enantioselectivity, allowing for the targeted acylation of specific hydroxyl groups without protecting other functional groups. nih.gov

Mild Reaction Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, preserving thermally sensitive functional groups like the alkyne in 3,4-dimethylpent-1-yn-3-ol. nih.gov

Environmental Benefits: As biodegradable catalysts operating under green conditions, they reduce energy consumption and waste generation. mdpi.com

Commonly used lipases include those from Candida antarctica (often immobilized as Novozym 435), Pseudomonas cepacia, and Candida rugosa. nih.gov The reaction typically involves the alcohol and a slight excess of an acyl donor, which can be acetic acid or an activated form like vinyl acetate, in an organic solvent. core.ac.uk While tertiary alcohols can be sterically hindered and thus more challenging substrates for some enzymes, the high selectivity of lipases makes them a viable and attractive option for the synthesis of chiral or complex esters. researchgate.net

Ionic Liquid Catalysts

Ionic liquids (ILs) are salts with melting points below 100 °C, composed entirely of ions. researchgate.net They are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. nih.gov For esterification, task-specific acidic ionic liquids (AILs) that incorporate a Brønsted or Lewis acidic functionality into either the cation or the anion can act as both the solvent and the catalyst. nih.gov

Brønsted acidic ILs, such as those containing hydrogensulfate ([HSO₄]⁻) or sulfonic acid (-SO₃H) groups, are particularly effective for Fischer esterification. researchgate.netnih.gov They provide the necessary protonic acidity to activate the carboxylic acid, similar to conventional acid catalysts. researchgate.net The use of ionic liquids offers several advantages:

Dual Role: They can serve as both the reaction medium and the catalyst, simplifying the reaction setup. researchgate.net

Recyclability: Due to their low volatility and immiscibility with many organic solvents, ILs can be easily separated from the product and reactants and recycled for subsequent runs. researchgate.net

Tunable Acidity: The acid strength of the IL can be adjusted by changing the structure of the cation and anion, allowing for optimization of the reaction conditions. nih.gov

The esterification of various alcohols with carboxylic acids has been successfully demonstrated in a range of acidic ionic liquids, showing good conversions and high selectivity. researchgate.net This approach provides a promising alternative to volatile organic solvents and traditional corrosive acid catalysts for the production of 3,4-dimethylpent-1-yn-3-yl acetate.

Kinetic and Thermodynamic Aspects of Ester Formation

The formation of 3,4-dimethylpent-1-yn-3-yl acetate through the esterification of 3,4-dimethylpent-1-yn-3-ol with acetic acid is governed by fundamental kinetic and thermodynamic principles. A comprehensive understanding of these aspects is crucial for process optimization, reactor design, and maximizing product yield. This section delves into the determination of reaction rates, the application of kinetic models, the analysis of activation energy, and strategies for optimizing equilibrium conversion.

Reaction Rate Determination and Kinetic Modeling (e.g., Pseudo-Homogeneous, Eley-Rideal)

The rate of an esterification reaction is experimentally determined by monitoring the change in concentration of reactants or products over time under controlled conditions, such as temperature and catalyst loading. For the esterification of a tertiary alcohol like 3,4-dimethylpent-1-yn-3-ol, which is often conducted using a solid acid catalyst (heterogeneous catalysis), several kinetic models can be employed to describe the reaction behavior. google.com Two commonly applied models are the pseudo-homogeneous and the Eley-Rideal models.

Pseudo-Homogeneous (PH) Model: This model simplifies the complex heterogeneous system by treating the reaction mixture as a single phase. semanticscholar.orgresearchgate.net It assumes that the reaction rate is primarily dependent on the bulk concentrations of the reactants and the catalyst, effectively ignoring mass transfer limitations between the liquid phase and the solid catalyst surface. The rate equation for a reversible second-order reaction can be expressed, providing a straightforward tool for process design. researchgate.netmdpi.com While this model offers simplicity, its accuracy may be limited in cases where diffusion effects are significant. nih.gov

Eley-Rideal (E-R) Model: The Eley-Rideal model provides a more mechanistic description of the surface reaction on a heterogeneous catalyst. mdpi.com In a typical E-R mechanism for esterification, one reactant (e.g., acetic acid) adsorbs onto an active site on the catalyst surface. researchgate.netmdpi.com The adsorbed species then reacts directly with a molecule of the second reactant (e.g., 3,4-dimethylpent-1-yn-3-ol) from the bulk liquid phase to form the ester, which subsequently desorbs from the surface. mdpi.commdpi.com This model is particularly relevant for reactions where only one of the reactants strongly adsorbs to the catalyst. mdpi.com The selection of the most appropriate kinetic model depends on fitting experimental data to the derived rate equations of each model to see which provides the most accurate representation of the reaction kinetics. nih.govmdpi.com

Table 1: Comparison of Kinetic Models for Esterification

Model Description Key Assumptions Typical Application
Pseudo-Homogeneous Treats the heterogeneous system as a single phase. Mass transfer limitations are negligible. Reaction rate depends on bulk concentrations. Preliminary kinetic studies; systems with high turbulence and small catalyst particles.
Eley-Rideal One reactant adsorbs on the catalyst surface and reacts with a second reactant from the bulk phase. Only one reactant adsorbs significantly on the catalyst surface. The surface reaction is the rate-determining step. Heterogeneously catalyzed reactions where one reactant is more strongly adsorbed than the other.

Activation Energy and Frequency Factor Analysis

The influence of temperature on the reaction rate constant (k) is described by the Arrhenius equation, which incorporates two key parameters: the activation energy (Ea) and the frequency factor (A).

Activation Energy (Ea): This represents the minimum energy required for the reacting molecules to overcome the energy barrier and form products. A lower activation energy implies a faster reaction rate at a given temperature. For esterification reactions, Ea values are typically in the range of 20-80 kJ/mol when kinetically controlled. researchgate.net

Frequency Factor (A): Also known as the pre-exponential factor, this term relates to the frequency of collisions between reactant molecules in the correct orientation to react.

These parameters are determined experimentally by conducting the reaction at various temperatures and measuring the corresponding rate constants. A plot of the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T) yields a straight line with a slope equal to -Ea/R (where R is the ideal gas constant), from which the activation energy can be calculated. researchgate.netresearchgate.net The frequency factor is determined from the intercept of this plot. The activation energy for the esterification of tertiary alcohols can be influenced by the specific catalyst used and the steric hindrance around the hydroxyl group. researchgate.net

Table 2: Representative Activation Energies for Acid-Catalyzed Esterification Reactions

Alcohol Carboxylic Acid Catalyst Activation Energy (Ea) (kJ/mol)
Isopropyl Alcohol Acetic Acid Amberlyst 15 60.0 nih.gov
1-Pentanol (Isoamyl alcohol) Acetic Acid TULSIONR T-63 47.0 researchgate.net
1-Methoxy-2-Propanol Acetic Acid Amberlyst-35 62.0 mdpi.com
Lauric Acid Methanol (B129727) Amberlyst-15 35.62 sci-hub.st

Equilibrium Constant and Conversion Optimization Strategies

The esterification of 3,4-dimethylpent-1-yn-3-ol with acetic acid is a reversible reaction that reaches a state of chemical equilibrium.

3,4-Dimethylpent-1-yn-3-ol + Acetic Acid ⇌ 3,4-Dimethylpent-1-yn-3-yl Acetate + Water

The position of this equilibrium is described by the equilibrium constant (Keq), which is a ratio of the concentrations (or activities) of products to reactants at equilibrium. nih.gov Since esterification reactions are typically exothermic, an increase in temperature will decrease the value of the equilibrium constant, thereby reducing the maximum achievable conversion. nih.gov

To maximize the yield of 3,4-dimethylpent-1-yn-3-yl acetate, the equilibrium must be shifted to the right, in favor of the products. This is achieved by applying Le Chatelier's principle through several common strategies:

Use of an Excess Reactant: Increasing the initial concentration of one of the reactants (either acetic acid or 3,4-dimethylpent-1-yn-3-ol) will drive the reaction forward, thereby increasing the conversion of the other, limiting reactant. researchgate.netresearchgate.net The choice of which reactant to use in excess often depends on cost and the ease of separation from the final product mixture.

Removal of Water: Water is a product of the reaction. Its continuous removal from the reaction mixture as it is formed will prevent the reverse (hydrolysis) reaction from occurring and shift the equilibrium towards the formation of the ester. mdpi.com This is often accomplished through techniques such as azeotropic distillation or the use of dehydrating agents.

By employing these strategies, the equilibrium limitation can be overcome, leading to significantly higher conversions and a more efficient process for the synthesis of 3,4-dimethylpent-1-yn-3-yl acetate.

Table 3: Effect of Reactant Molar Ratio on Equilibrium Conversion (Illustrative)

Molar Ratio (Alcohol:Acid) Equilibrium Conversion of Limiting Reactant (%)
1:1 ~65-70
1:2 ~80-85
1:3 ~88-92
2:1 ~80-85
3:1 ~88-92

Chemical Transformations and Derivative Synthesis of 3,4 Dimethylpent 1 Yn 3 Yl Acetate

Reactions of the Acetylene (B1199291) Moiety

The terminal alkyne is a hub of reactivity, susceptible to cycloadditions, metal-catalyzed couplings, hydration, reduction, and cyclization reactions.

The acetylene group in propargyl esters can participate as a two-carbon component in various cycloaddition reactions. mdpi.com Among these, [3+4] annulations are a powerful method for constructing seven-membered rings, which are core structures in many bioactive natural products. nih.govnih.gov In a typical [3+4] cycloaddition, the alkyne reacts with a three-atom component, such as an in situ-generated oxyallyl cation, to form a cyclohepta[b]indole or similar fused ring system. nih.gov While specific studies on 3,4-dimethylpent-1-yn-3-yl acetate (B1210297) are not detailed, the reactivity of the alkyne moiety is analogous to that of other terminal alkynes used in these transformations. The reaction is often mediated by a Lewis acid, such as TMSOTf. nih.gov

Another significant class of cycloadditions is the 1,3-dipolar cycloaddition, where the alkyne acts as a dipolarophile. mdpi.com For instance, reaction with azomethine ylides can lead to the formation of five-membered nitrogen-containing heterocycles. mdpi.com

Transition metal-catalyzed reactions provide an efficient means to form new carbon-carbon and carbon-heteroatom bonds at the terminal alkyne. rsc.org The terminal C-H bond of the alkyne is reactive in various coupling reactions, including:

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with aryl or vinyl halides to form substituted alkynes.

Glaser Coupling: Copper-mediated oxidative homocoupling to produce symmetric 1,3-diynes.

Cadiot-Chodkiewicz Coupling: Copper-catalyzed cross-coupling with a terminal bromoalkyne to yield unsymmetrical diynes.

These reactions significantly expand the molecular complexity and are fundamental in the synthesis of pharmaceuticals and advanced materials. researchgate.net

The triple bond of the acetylene group can be selectively reduced or hydrated to yield different functional groups.

Hydrogenation: Catalytic hydrogenation can reduce the alkyne to either an alkene or an alkane, depending on the catalyst and reaction conditions.

Partial Reduction: Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), results in the syn-addition of hydrogen, yielding the corresponding Z-alkene, (Z)-3,4-dimethylpent-1-en-3-yl acetate.

Complete Reduction: Hydrogenation over a more active catalyst like platinum or palladium on carbon reduces the triple bond completely to an alkane, yielding 3,4-dimethylpentan-3-yl acetate. pearson.com

Hydration: The addition of water across the triple bond, typically catalyzed by mercury salts in acidic conditions (Markovnikov hydration), would yield a ketone. For a terminal alkyne like that in 3,4-dimethylpent-1-yn-3-yl acetate, this would produce an intermediate enol that tautomerizes to the corresponding methyl ketone.

Alkynyl acetates are valuable precursors for the synthesis of various heterocyclic systems. A notable example, although involving a structurally related substrate, is the synthesis of 2,4-disubstituted thiophenes from 4-en-1-yn-3-yl acetates. nih.gov This metal-free method involves a sequential allylic nucleophilic substitution with potassium thioacetate (B1230152) (KSAc), followed by a base-promoted deacylation and subsequent 5-exo-dig cyclization of the resulting thiolate intermediate. nih.gov The process demonstrates how the alkyne and acetate groups can work in concert to build complex heterocyclic frameworks.

ReactantReagentsProductYield
4-en-1-yn-3-yl acetate1. KSAc, 2. Base2,4-disubstituted thiopheneModerate to Good
This table illustrates a representative cyclization reaction of a related alkynyl acetate.

Functional Group Interconversions at the Ester Linkage

The ester group provides another site for chemical modification, primarily through substitution at the acyl carbon.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. In the case of 3,4-dimethylpent-1-yn-3-yl acetate, the acetate group can be converted to other esters by reacting the compound with a different alcohol in the presence of an acid or base catalyst. researchgate.net

For example, reacting 3,4-dimethylpent-1-yn-3-yl acetate with methanol (B129727) under acidic conditions would lead to an equilibrium with methyl acetate and 3,4-dimethylpent-1-yn-3-ol. To drive the reaction toward the formation of a new ester, the alcohol reactant is typically used in large excess. This reaction is valuable for modifying the properties of the molecule, for instance, by introducing longer alkyl chains or other functional groups via the new ester linkage.

Hydrolysis and Saponification

The cleavage of the ester linkage in 3,4-dimethylpent-1-yn-3-yl acetate to yield 3,4-dimethylpent-1-yn-3-ol and a carboxylate salt is a fundamental transformation. This can be achieved through both acid-catalyzed hydrolysis and base-mediated saponification.

Hydrolysis:

Acid-catalyzed hydrolysis of 3,4-dimethylpent-1-yn-3-yl acetate in an aqueous medium furnishes the corresponding tertiary acetylenic alcohol, 3,4-dimethylpent-1-yn-3-ol, and acetic acid. The reaction typically proceeds via a mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The stability of the tertiary propargylic carbocation intermediate can influence the reaction rate.

Saponification:

Saponification, the hydrolysis of an ester under basic conditions, is a highly effective method for cleaving the ester bond in 3,4-dimethylpent-1-yn-3-yl acetate. wikipedia.orglibretexts.org This process, which is typically irreversible, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. youtube.com The reaction yields 3,4-dimethylpent-1-yn-3-ol and a salt of acetic acid, such as sodium acetate when sodium hydroxide is used. wikipedia.orgyoutube.com The saponification process is a cornerstone of industrial soap production from fats and oils. youtube.com

Reaction Reagents Products Key Features
HydrolysisWater, Acid Catalyst (e.g., H₂SO₄)3,4-Dimethylpent-1-yn-3-ol, Acetic AcidReversible; reaction rate can be influenced by carbocation stability.
SaponificationStrong Base (e.g., NaOH, KOH), Water3,4-Dimethylpent-1-yn-3-ol, Acetate Salt (e.g., Sodium Acetate)Irreversible; a common method for ester cleavage. wikipedia.orglibretexts.orgyoutube.com

Stereoselective Synthesis of Advanced Derivatives

The presence of a chiral center in derivatives of 3,4-dimethylpent-1-yn-3-ol opens avenues for stereoselective synthesis, enabling the production of enantiomerically enriched advanced molecules.

Chirality Transfer in Reactions of Acetylenic Esters

Chirality transfer is a significant concept in asymmetric synthesis where the stereochemistry of a starting material dictates the stereochemistry of the product. rsc.org In reactions involving acetylenic esters, if the alcohol portion is chiral, this chirality can be transferred to the product. For instance, in sigmatropic rearrangements, the stereocenter in the propargylic system of an ester like 3,4-dimethylpent-1-yn-3-yl acetate can influence the stereochemical outcome of the newly formed bonds. The efficiency of this transfer is crucial for controlling the enantiopurity of the synthesized molecules. rsc.org The use of chiral solvents can also be a source of enantioselection in catalytic asymmetric reactions. acs.org

Regioselective Transformations (e.g., SN2' Reactions)

Propargyl acetates are known to undergo nucleophilic substitution reactions. The SN2' reaction is a variation of the bimolecular nucleophilic substitution (SN2) reaction, which proceeds with inversion of configuration. masterorganicchemistry.com In the case of acetylenic substrates, a nucleophile can attack the triple bond at the γ-position relative to the leaving group, leading to a rearranged product. This regioselectivity is a powerful tool in organic synthesis. For a tertiary propargylic acetate like 3,4-dimethylpent-1-yn-3-yl acetate, SN2' reactions can provide access to substituted allenes, which are valuable synthetic intermediates. The regiochemical outcome (SN2 vs. SN2') is often influenced by the nature of the nucleophile, the solvent, and the presence of a catalyst.

Reaction Type Description Potential Product from 3,4-Dimethylpent-1-yn-3-yl Acetate
SN2Direct displacement of the acetate group by a nucleophile.A substituted 3,4-dimethylpent-1-yne with inversion of configuration if the starting material is chiral.
SN2'Nucleophilic attack at the terminal carbon of the alkyne, with concomitant rearrangement.A substituted allene, specifically a 1,2-diene derivative.

Access to Chiral Building Blocks

The hydrolysis of enantiomerically enriched 3,4-dimethylpent-1-yn-3-yl acetate provides access to the chiral tertiary acetylenic alcohol, 3,4-dimethylpent-1-yn-3-ol. Such chiral propargylic alcohols are highly valuable as building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.netnih.govtakasago.com The combination of the alkyne functionality and the chiral tertiary alcohol motif allows for a wide range of subsequent transformations, making these compounds versatile intermediates in organic synthesis. researchgate.netchemistryviews.orgresearchgate.net The enantioselective synthesis of chiral esters can also be achieved through various catalytic methods. nih.govorganic-chemistry.org

Spectroscopic and Structural Characterization in Research Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3,4-dimethylpent-1-yn-3-yl acetate (B1210297), a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC) NMR experiments would be required for full structural assignment.

¹H NMR (Proton NMR) would provide information on the number of different types of protons and their connectivity. The expected spectrum would show distinct signals for the acetyl methyl protons, the terminal alkyne proton, the methine proton of the isopropyl group, and the various methyl groups. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR (Carbon NMR) reveals the number of chemically non-equivalent carbon atoms. For 3,4-dimethylpent-1-yn-3-yl acetate, distinct peaks would be expected for the carbonyl carbon of the ester, the two sp-hybridized carbons of the alkyne, the quaternary carbon bearing the ester and isopropyl groups, and the different methyl and methine carbons.

HSQC (Heteronuclear Single Quantum Coherence) is a 2D NMR technique that correlates proton and carbon signals that are directly bonded. This experiment would be crucial for definitively assigning which protons are attached to which carbon atoms, confirming the connectivity within the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts (based on standard values): (Note: These are estimated values and actual experimental data is required for confirmation.)

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Acetyl CH₃~2.0~21
Terminal Alkyne C-H~2.4~75
Quaternary Alkyne C-~85
Isopropyl CH~2.1~38
Isopropyl (CH₃)₂~1.0 (doublet)~17
Tertiary C-CH₃~1.5~25
Ester Carbonyl C=O-~170
Quaternary C-O-~80

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by different bonds. The IR spectrum of 3,4-dimethylpent-1-yn-3-yl acetate would be expected to show characteristic absorption bands confirming its structure.

Key expected vibrational frequencies include:

A strong, sharp absorption band around 1740 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ester group.

A sharp, moderate absorption band around 2100 cm⁻¹ for the C≡C (alkyne) triple bond stretch.

A sharp, strong absorption band around 3300 cm⁻¹ for the ≡C-H (terminal alkyne) stretch.

Strong absorption bands in the 2870-2980 cm⁻¹ region due to C-H stretching of the alkyl groups.

A strong absorption band in the 1240-1230 cm⁻¹ region for the C-O stretch of the ester.

Interactive Table of Expected IR Absorptions:

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
Terminal Alkyne≡C-H stretch~3300Strong, Sharp
AlkyneC≡C stretch~2100Moderate, Sharp
Ester CarbonylC=O stretch~1740Strong, Sharp
Alkyl GroupsC-H stretch2870-2980Strong
Ester C-OC-O stretch1240-1230Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the analysis of individual components of a mixture.

For 3,4-dimethylpent-1-yn-3-yl acetate (C₉H₁₄O₂), the molecular weight is 154.21 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 154. The fragmentation pattern would be expected to show characteristic losses. A prominent peak would likely be observed at m/z = 111, corresponding to the loss of the acetyl group (CH₃CO, 43 Da). Another significant fragmentation pathway could involve the loss of the isopropyl group.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

To perform this analysis, a suitable single crystal of 3,4-dimethylpent-1-yn-3-yl acetate would need to be grown. If the compound is chiral, crystallographic analysis of a single enantiomer (often after derivatization with a known chiral auxiliary) can determine its absolute configuration (R or S). The resulting data would provide an unambiguous structural model of the molecule in the solid state. As no published crystal structure exists for this compound, this remains a theoretical application of the technique.

Computational and Theoretical Studies in Support of Mechanistic Understanding and Design

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in mapping the potential energy surface of a reaction. These calculations allow for the precise determination of the energies of reactants, products, intermediates, and transition states, thereby providing a quantitative understanding of the reaction mechanism.

Determination of Rate-Determining Steps in Esterification

The acid-catalyzed esterification of an alcohol with a carboxylic acid, often referred to as Fischer esterification, proceeds through a series of equilibrium steps. For tertiary alcohols like 3,4-dimethylpent-1-yn-3-ol, the mechanism is generally believed to proceed via an SN1-like pathway due to the stability of the tertiary carbocation intermediate.

Computational studies on analogous systems suggest that the formation of the tertiary carbocation is the rate-determining step. nih.gov The protonation of the alcohol by the acid catalyst is a rapid pre-equilibrium, followed by the slow departure of a water molecule to form the stable tertiary carbocation. This carbocation is then attacked by the nucleophilic oxygen of the acetic acid.

Table 1: Illustrative Calculated Energy Barriers for Key Steps in a Generic Tertiary Alcohol Esterification

Reaction StepDescriptionIllustrative Activation Energy (kcal/mol)
1. Protonation of Alcohol Rapid protonation of the hydroxyl group of 3,4-dimethylpent-1-yn-3-ol by the acid catalyst.Low (e.g., 5-10 kcal/mol)
2. Formation of Carbocation Loss of a water molecule to form a tertiary carbocation.High (e.g., 20-30 kcal/mol) - Rate-Determining Step
3. Nucleophilic Attack Attack of the carbocation by the carbonyl oxygen of acetic acid.Low (e.g., 2-5 kcal/mol)
4. Deprotonation Deprotonation to yield the final ester product and regenerate the catalyst.Low (e.g., 5-10 kcal/mol)

Note: The values in this table are illustrative and based on general findings for tertiary alcohol esterification. Specific values for the reaction of 3,4-dimethylpent-1-yn-3-ol with acetic acid would require dedicated DFT calculations.

Electronic Structure Analysis of Reactants, Intermediates, and Products

Analysis of the electronic structure provides insights into the charge distribution, molecular orbitals, and bonding characteristics of the species involved in the reaction.

Reactants: In 3,4-dimethylpent-1-yn-3-ol, the highest occupied molecular orbital (HOMO) is likely to be localized on the oxygen atom of the hydroxyl group and the triple bond, indicating their nucleophilic character. In acetic acid, the lowest unoccupied molecular orbital (LUMO) is typically centered on the carbonyl carbon, marking it as the electrophilic site.

Intermediates: The key intermediate, the tertiary carbocation, is stabilized by hyperconjugation with the adjacent methyl and isopropyl groups. The positive charge is delocalized over the carbon skeleton, which can be visualized and quantified using methods such as Natural Bond Orbital (NBO) analysis.

Products: In the resulting ester, the electron density is redistributed. The carbonyl group withdraws electron density from the ester oxygen, which in turn influences the electronic environment of the adjacent quaternary carbon.

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

Furthermore, MD simulations can reveal the preferred conformations of the flexible 3,4-dimethylpent-1-yn-3-ol molecule and how its conformational landscape changes upon reaction. This is crucial as the accessibility of the hydroxyl group for protonation can be influenced by the molecule's three-dimensional structure.

Quantitative Structure-Activity Relationships (QSAR) in Catalysis and Transformations

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological or chemical activity. In the context of catalysis for the esterification of 3,4-dimethylpent-1-yn-3-ol, QSAR studies could be employed to understand how the properties of different acid catalysts influence the reaction rate.

A hypothetical QSAR study might involve a series of sulfonic acid catalysts with varying substituents. Descriptors for these catalysts, such as their acidity (pKa), steric parameters (e.g., Tolman cone angle), and electronic parameters (e.g., Hammett constants), could be correlated with the observed reaction rates. The resulting QSAR model could then be used to predict the activity of new, untested catalysts.

In Silico Catalyst Design and Optimization

The insights gained from quantum chemical calculations and QSAR studies can be leveraged for the in silico design and optimization of catalysts. For the esterification of a sterically hindered alcohol like 3,4-dimethylpent-1-yn-3-ol, an ideal catalyst would be one that is sufficiently acidic to protonate the alcohol but not so bulky as to be sterically hindered from approaching the hydroxyl group.

Computational screening of a virtual library of potential catalysts can be performed. The activation energies for the rate-determining step can be calculated for each catalyst, and the most promising candidates can then be prioritized for experimental validation. This approach can significantly accelerate the discovery of more efficient and selective catalysts.

Applications and Future Research Prospects of 3,4 Dimethylpent 1 Yn 3 Yl Acetate in Specialized Fields

Role as an Intermediate in the Synthesis of Complex Molecules

The presence of a reactive acetylenic group and an ester functionality makes 3,4-dimethylpent-1-yn-3-yl acetate (B1210297) a valuable building block in organic synthesis. These functional groups allow for a variety of chemical transformations, enabling the construction of intricate molecular architectures.

Pharmaceutical Intermediates (e.g., Terbinafine Precursors)

While not a direct precursor to the antifungal drug Terbinafine, the structural elements of 3,4-dimethylpent-1-yn-3-ol, the alcohol precursor to the acetate, are related to key intermediates in some synthetic routes of Terbinafine and other allylamine (B125299) antimycotics. The core structure of these drugs often features a tert-butyl acetylene (B1199291) group conjugated with an allylamine system.

The synthesis of Terbinafine typically involves intermediates like 6,6-dimethyl-1-hepten-4-yn-3-ol. d-nb.inforesearchgate.net This intermediate is synthesized from tert-butyl acetylene, which is also a foundational component of 3,4-dimethylpent-1-yn-3-ol. The synthetic strategies for these allylic enynols often involve organometallic reactions, such as the addition of a metalated alkyne to an aldehyde or another electrophile. d-nb.info Although different specific intermediates are used in established industrial processes for Terbinafine, the underlying chemical principles and the presence of the dimethylpentynyl moiety highlight the potential for compounds like 3,4-dimethylpent-1-yn-3-yl acetate to serve as starting materials or synthons for novel analogues or alternative synthetic pathways for antifungal agents. google.comjchr.org

The table below outlines key intermediates in established Terbinafine synthesis, illustrating the structural context for related compounds.

IntermediateChemical FormulaRole in Synthesis
3,3-Dimethyl-1-butyneC6H10Starting material (tert-butyl acetylene) google.com
6,6-Dimethyl-1-hepten-4-yn-3-olC9H14OKey enynol intermediate d-nb.info
1-Bromo-6,6-dimethyl-2E-hepten-4-yneC9H13BrIntermediate for coupling with the amine side chain researchgate.net
N-Methyl-1-naphthalenemethanamineC12H13NAmine side chain precursor researchgate.net

Agrochemical and Fragrance Synthesis

The structural motif of a substituted pentynyl group is found in various biologically active molecules, including some used in agriculture. For instance, related compounds like 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one have been identified as important intermediates in the pesticide industry. researchgate.net This suggests that the 3,4-dimethylpent-1-yn-3-yl core could be a valuable scaffold for the development of new agrochemicals. The reactivity of the alkyne and ester groups allows for modifications to tune the biological activity and physical properties of the resulting molecules.

In the fragrance industry, acetylenic compounds are used to synthesize various aroma chemicals. nih.gov While direct application of 3,4-dimethylpent-1-yn-3-yl acetate as a fragrance is not widely documented, its structural features could be modified to produce compounds with desirable olfactory properties. The synthesis of complex fragrances often involves the use of versatile intermediates that can undergo a range of chemical reactions to create a diverse palette of scents.

Environmental Relevance and Monitoring: Identification as a Microbial Volatile Organic Compound (MVOC)

Microbial volatile organic compounds (MVOCs) are a diverse group of carbon-based chemicals produced by microorganisms like fungi and bacteria during their metabolic processes. swesiaq.seresearchgate.net These compounds are responsible for the characteristic earthy or musty odors associated with microbial growth. The identification of specific MVOCs can be an indicator of microbial contamination in indoor environments or other settings.

While a broad range of compounds, including alcohols, ketones, and esters, have been identified as MVOCs, the specific inclusion of 3,4-dimethylpent-1-yn-3-yl acetate is not extensively documented in broad reviews of common MVOCs. swesiaq.seresearchgate.net However, the production of various esters by microbes is a well-known phenomenon. The detection of such a specialized acetylenic ester in an environmental sample could point to the presence of specific microbial species capable of its biosynthesis. Monitoring for unique MVOCs like 3,4-dimethylpent-1-yn-3-yl acetate could, therefore, offer a more targeted approach to identifying particular types of microbial activity. Further research is needed to establish a definitive link between this compound and specific microbial sources and to understand its potential as a biomarker for environmental monitoring.

The table below lists common classes of MVOCs and representative examples.

Class of CompoundRepresentative Examples
Alcohols1-Octen-3-ol, Geosmin, 2-Methyl-isoborneol mdpi.com
Ketones2-Heptanone, 2-Pentanone
EstersIsoamyl acetate mdpi.com
TerpenesSabinene mdpi.com

Development of Novel Synthetic Methodologies for Acetylenic Esters

The synthesis of acetylenic esters is a significant area of research in organic chemistry, with various methods being developed to improve efficiency, selectivity, and sustainability. Traditional methods for esterification often involve the reaction of a carboxylic acid with an alcohol, a process that can be catalyzed by acids. mdpi.com For a sterically hindered tertiary alcohol like 3,4-dimethylpent-1-yn-3-ol, direct esterification can be challenging.

Novel synthetic methodologies that could be applied to the synthesis of 3,4-dimethylpent-1-yn-3-yl acetate include:

Enzyme-catalyzed reactions: The use of lipases as biocatalysts for esterification offers a green and highly selective alternative to chemical catalysts.

Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, especially for exothermic or fast reactions.

Advanced coupling reagents: The development of new coupling agents can facilitate ester formation under milder conditions, which is particularly important for sensitive substrates containing triple bonds.

Research into these and other novel methods aims to provide more efficient and environmentally friendly routes to acetylenic esters like 3,4-dimethylpent-1-yn-3-yl acetate.

Challenges and Opportunities in Process Intensification and Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial production of specialty chemicals like 3,4-dimethylpent-1-yn-3-yl acetate presents several challenges and opportunities for process intensification. Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes.

Challenges:

Handling of reactive intermediates: The synthesis of the precursor alcohol, 3,4-dimethylpent-1-yn-3-ol, likely involves organometallic reagents, which can be hazardous and require specialized handling on a large scale.

Purification: The separation of the final product from unreacted starting materials and byproducts can be complex and energy-intensive.

Heat management: Esterification reactions can be exothermic, and efficient heat removal is crucial for safety and to prevent side reactions, especially in large reactors.

Opportunities for Process Intensification:

Reactive distillation: This technique combines chemical reaction and distillation in a single unit, which can improve conversion by continuously removing products and reduce capital and operating costs. mdpi.com

Microreactors: The use of microreactors can enhance heat and mass transfer, providing better control over the reaction and improving safety, particularly when dealing with hazardous reagents.

Continuous processing: Shifting from batch to continuous manufacturing can lead to more consistent product quality, higher throughput, and reduced waste.

The table below summarizes some process intensification strategies applicable to the synthesis of acetylenic esters.

StrategyDescriptionPotential Benefits
Reactive DistillationCombines reaction and separation in one unit.Increased conversion, reduced energy consumption. mdpi.com
Flow Chemistry/MicroreactorsUtilizes continuous flow through small channels.Enhanced safety, improved heat and mass transfer, better process control.
Heterogeneous CatalysisEmploys solid catalysts that are easily separated.Simplified purification, catalyst reusability.

Addressing these challenges through innovative process design and intensification will be key to the economically viable and sustainable industrial-scale production of 3,4-dimethylpent-1-yn-3-yl acetate and other valuable acetylenic esters.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing acetic acid;3,4-dimethylpent-1-yn-3-ol, and how do reaction parameters influence yield?

  • Methodology : Propargyl alcohols like 3,4-dimethylpent-1-yn-3-ol can be synthesized via nucleophilic addition to acetylenic ketones. For example, calcium acetylide reactions with methyl ketene generate intermediates like calcium 2-ethynyl-1-vinylethanol, which are acidified to yield the final product . Acetic acid may act as a solvent or proton source in such reactions. Optimize temperature (e.g., 60–80°C) and stoichiometry to minimize side products like allyl rearrangements .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., alkyne proton at δ 1.8–2.2 ppm, hydroxyl proton at δ 1.5–2.0 ppm) and FT-IR (C≡C stretch ~2100 cm1^{-1}, -OH stretch ~3300 cm1^{-1}) .

Q. How can researchers determine the purity and stability of this compound under storage conditions?

  • Analytical Techniques : Use gas chromatography (GC) with flame ionization detection (FID) for purity assessment. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and track byproducts using LC-MS .
  • Storage Recommendations : Store under inert gas (N2_2/Ar) at 2–8°C to prevent oxidation of the alkyne group. Avoid prolonged exposure to light, which may catalyze polymerization .

Q. What solvent systems are compatible with this compound in catalytic hydrogenation studies?

  • Guidelines : Polar aprotic solvents (e.g., THF, DMF) enhance solubility, while acetic acid can protonate catalysts like Lindlar Pd, modulating selectivity. Test solvent-catalyst combinations for competitive adsorption effects .
  • Safety Note : Avoid halogenated solvents (e.g., DCM) due to potential HCl formation under acidic conditions .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of 3,4-dimethylpent-1-yn-3-ol in transition-metal-catalyzed reactions?

  • Mechanistic Insights : The tertiary alcohol and methyl groups induce steric hindrance, favoring exo-dig cyclization in Au(I)-catalyzed reactions. DFT calculations (B3LYP/6-31G*) can model electron density shifts at the alkyne moiety .
  • Experimental Validation : Compare reaction outcomes using Pd/C vs. Lindlar catalyst—note reduced over-hydrogenation with poisoned catalysts due to steric blocking .

Q. What strategies resolve contradictions in reported reaction yields for acetylene derivatives like 3,4-dimethylpent-1-yn-3-ol?

  • Data Reconciliation : Systematically vary parameters (e.g., catalyst loading, solvent polarity) across studies. Use design of experiments (DoE) to identify critical factors. For example, trace moisture in acetic acid may deactivate catalysts, leading to inconsistent yields .
  • Case Study : Replicate hydrogenation protocols from Literature A (80% yield) and B (55% yield). Isolate intermediates to identify divergent pathways (e.g., enol ether vs. ketone formation) .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic additions?

  • Modeling Approach : Perform molecular dynamics (MD) simulations (AMBER force field) to assess solvent accessibility to the alkyne group. Calculate Fukui indices to map electrophilic/nucleophilic sites .
  • Validation : Compare predicted reaction sites with experimental NMR data (e.g., 13^13C chemical shifts of adducts) .

Methodological Resources

Technique Application Reference
GC-FIDPurity analysis of acetylene derivatives
DFT CalculationsPredicting regioselectivity in alkyne reactions
Accelerated StabilityDegradation profiling under stress conditions
DoE (Design of Experiments)Optimizing synthetic protocols

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